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molecular formula C10H12N2O2 B071290 3,3-Dimethyl-6-nitroindoline CAS No. 179898-72-7

3,3-Dimethyl-6-nitroindoline

Cat. No. B071290
M. Wt: 192.21 g/mol
InChI Key: OBRVKOVWGSBITQ-UHFFFAOYSA-N
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Patent
US08629289B2

Procedure details

H2SO4 (1.42 kg) and 3,3-dimethylindoline HCl salt (Example 3, 200 g) were charged to a dry 5 L RB-flask under nitrogen at 20-25° C. The reaction mixture was cooled to −15 to 10° C. A solution of HNO3 (75.6 g) in water (18.89 g) was added drop-wise. The resulting reaction mixture was stirred for 1 h. The mixture was transferred into a mixture of 2.084 L of 30% NH4OH and 600 mL of water at 0-5° C. The pH was adjusted to 8-9 with NH4OH, and after the addition of 800 mL of IPAC, phases were separated. The aqueous phase was extracted with IPAC (400 mL). The combined organic phase was washed with saturated brine (400 mL) to give a solution of 3,3-dimethyl-6-nitroindoline. (190.5 g, 91%, 94 A %).
Name
Quantity
1.42 kg
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Name
Quantity
75.6 g
Type
reactant
Reaction Step Two
Name
Quantity
18.89 g
Type
solvent
Reaction Step Two
Name
Quantity
2.084 L
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.Cl.[CH3:7][C:8]1([CH3:17])[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[NH:10][CH2:9]1.[N+:18]([O-])([OH:20])=[O:19].[NH4+].[OH-]>O>[CH3:7][C:8]1([CH3:17])[C:16]2[C:11](=[CH:12][C:13]([N+:18]([O-:20])=[O:19])=[CH:14][CH:15]=2)[NH:10][CH2:9]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
1.42 kg
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
200 g
Type
reactant
Smiles
Cl.CC1(CNC2=CC=CC=C12)C
Step Two
Name
Quantity
75.6 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
18.89 g
Type
solvent
Smiles
O
Step Three
Name
Quantity
2.084 L
Type
reactant
Smiles
[NH4+].[OH-]
Name
Quantity
600 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-2.5 (± 12.5) °C
Stirring
Type
CUSTOM
Details
was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
ADDITION
Type
ADDITION
Details
after the addition of 800 mL of IPAC, phases
CUSTOM
Type
CUSTOM
Details
were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with IPAC (400 mL)
WASH
Type
WASH
Details
The combined organic phase was washed with saturated brine (400 mL)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1(CNC2=CC(=CC=C12)[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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